molecular formula C25H20O7 B2557384 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate CAS No. 637749-77-0

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B2557384
CAS No.: 637749-77-0
M. Wt: 432.428
InChI Key: GISAUBNIOLJFGC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate” is a complex organic molecule. It contains a chromen-7-yl group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. The molecule also contains methoxy groups and a benzoate ester group .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a chromene core with various substitutions. The 3,4-dimethoxyphenyl group suggests a phenyl ring with two methoxy groups at the 3 and 4 positions. The 4-oxo group indicates a carbonyl group at the 4 position of the chromene core. The 4-methoxybenzoate group suggests a benzoate ester with a methoxy group at the 4 position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester group could undergo hydrolysis or transesterification. The aromatic rings might participate in electrophilic aromatic substitution reactions, and the methoxy groups could potentially be demethylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and polar functional groups (like the ester and ether groups) would likely impact its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Complexation Studies

  • A study by Gündüz et al. (2006) explored the synthesis of novel 3-methoxyphenyl chromenone crown ethers, which are closely related to the compound . These ethers were then used to study complexation with different ions, providing insights into the potential applications of such compounds in molecular recognition and sensor development.

Methodologies for Synthesis

  • Bam & Chalifoux (2018) developed a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, which include the target compound. This method involves a domino reaction sequence, highlighting the potential for efficient synthesis of these compounds in pharmaceutical and materials science research.

Ligand Synthesis for Metal Complexes

  • Research by Budzisz et al. (2004) discussed the synthesis of highly substituted pyrazoles, using compounds similar to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate. These pyrazoles were then used to create complexes with platinum(II) and palladium(II) ions, indicating potential applications in the development of new materials and catalysts.

Enzymatic Reactions

  • An investigation into enzymatic reactions involving compounds similar to the target molecule was conducted by Stupperich et al. (1996). This research explored the O-demethylation of methoxy compounds by enzymes, which could have implications for understanding metabolic pathways and developing biotechnological applications.

Pharmacological Applications

  • The metabolism of a P-glycoprotein inhibitor, closely related to the target compound, was studied by Paek et al. (2006). This research is crucial for understanding how similar compounds are metabolized in biological systems, which is vital for drug development and pharmacokinetics.

Organic Chemistry and Catalysis

  • Gambarotti & Bjørsvik (2015) explored the oxidation mechanisms of methoxy-substituted benzenes. Their findings are relevant for understanding the chemical behavior of the target compound, particularly in reactions involving oxygen insertion and ring hydroxylation.

Chemiluminescence Studies

  • Research by Watanabe et al. (2014) focused on the chemiluminescence of certain dioxetanes, which are structurally related to the target compound. This study is significant for the development of new materials for optical and sensor applications.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O7/c1-28-17-7-4-15(5-8-17)25(27)32-18-9-10-19-22(13-18)31-14-20(24(19)26)16-6-11-21(29-2)23(12-16)30-3/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISAUBNIOLJFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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